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Compound of Interest

Compound Name: 2-Amino-4-iodophenol

Cat. No.: B079513 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of valuable heterocyclic compounds, namely benzoxazoles and phenoxazines, using 2-amino-
4-iodophenol as a key starting material. The presence of the iodine atom on the aromatic ring

offers a strategic advantage for further molecular diversification through cross-coupling

reactions, making these scaffolds highly attractive in medicinal chemistry and materials

science.

Application Notes
2-Amino-4-iodophenol is a versatile building block for constructing complex heterocyclic

systems. Its core structure, containing vicinal amino and hydroxyl groups, is primed for

cyclization reactions to form five- and six-membered heterocycles. The iodine substituent at the

4-position is of particular strategic importance for several reasons:

Post-Synthetic Modification: The carbon-iodine bond serves as a highly effective "handle" for

introducing a wide range of substituents via transition-metal-catalyzed cross-coupling

reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck).[1][2] This allows for

the late-stage functionalization of the heterocyclic core, which is a powerful strategy in drug

discovery for rapidly generating analogues and optimizing biological activity.[3]
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Modulation of Physicochemical Properties: The iodine atom can influence the lipophilicity,

metabolic stability, and binding interactions of the final molecule.

Radiolabeling: The iodine can be replaced with radioisotopes (e.g., ¹²³I, ¹²⁵I) for applications

in molecular imaging, such as Single Photon Emission Computed Tomography (SPECT).[4]

The primary heterocyclic scaffolds accessible from 2-amino-4-iodophenol are 6-

iodobenzoxazoles and diiodophenoxazines, both of which are privileged structures in

numerous biologically active compounds.[5][6]

Physicochemical Data of Starting Material
Property Value

Chemical Name 2-Amino-4-iodophenol

Molecular Formula C₆H₆INO

Molecular Weight 235.02 g/mol

CAS Number 99969-17-2

Appearance Powder

Melting Point 110-120 °C (subl.)

Synthetic Pathways Overview
The strategic utility of 2-amino-4-iodophenol is illustrated by its ability to serve as a precursor

to multiple heterocyclic systems, which can be further diversified.
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Caption: Key synthetic routes from 2-amino-4-iodophenol.

Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-6-iodobenzoxazoles
This protocol details the synthesis of 2-aryl-6-iodobenzoxazoles via the condensation of 2-
amino-4-iodophenol with various aromatic aldehydes. This reaction is a cornerstone for

creating a library of substituted benzoxazoles.[7][8]

Reaction Scheme: (A generic image placeholder, as actual image generation is not possible)

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux

condenser, add 2-amino-4-iodophenol (1.0 mmol, 235 mg).

Reagent Addition: Add the desired aromatic aldehyde (1.0 mmol) and a suitable catalyst

such as zinc acetate [Zn(OAc)₂] (0.1 mmol, 18 mg).

Solvent: Add ethanol (15 mL) as the solvent.

Reaction Conditions: Stir the mixture at room temperature in the presence of atmospheric

oxygen.[9] The reaction can be gently heated to reflux (approx. 78 °C) to increase the
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reaction rate.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a

mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting

material typically occurs within 2-6 hours.

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the

solvent under reduced pressure using a rotary evaporator.

Purification: Dissolve the crude residue in ethyl acetate (20 mL) and wash with water (2 x 15

mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica

gel using an ethyl acetate/hexane gradient to afford the pure 2-aryl-6-iodobenzoxazole.
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Caption: Step-by-step workflow for 2-aryl-6-iodobenzoxazole synthesis.
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Protocol 2: Synthesis of 2,7-Diiodophenoxazin-3-one
This protocol describes the synthesis of a phenoxazine derivative through the oxidative

dimerization of 2-amino-4-iodophenol. Phenoxazinones are important chromophores and

have shown a range of biological activities.[10][11] The reaction mimics the enzymatic activity

of phenoxazinone synthase.[12][13]

Reaction Setup: In a 100 mL beaker, dissolve 2-amino-4-iodophenol (2.0 mmol, 470 mg) in

a mixture of methanol (20 mL) and water (20 mL).

pH Adjustment: Adjust the pH of the solution to approximately 8.5 by the dropwise addition of

a dilute aqueous NaOH solution (e.g., 1 M).

Catalyst Addition: Add a suitable oxidation catalyst. A copper(II) complex, such as

CuCl₂·2H₂O (0.2 mmol, 34 mg), can be used to mimic phenoxazinone synthase activity.[12]
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Reaction Conditions: Stir the solution vigorously at room temperature, open to the

atmosphere, allowing for aerial oxidation. A color change to deep red or purple indicates

product formation.

Monitoring: The reaction can be monitored by observing the color change and can be

followed analytically using UV-Vis spectroscopy by monitoring the growth of the

characteristic phenoxazinone absorption peak (around 430-450 nm). The reaction typically

proceeds over 12-24 hours.

Work-up: Once the reaction is complete, acidify the mixture to pH ~5 with dilute HCl to

precipitate the product.

Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water and

then a small amount of cold methanol. The crude product can be further purified by

recrystallization from a suitable solvent system like ethanol/water to yield pure 2,7-diiodo-3H-

phenoxazin-3-one.
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Protocol 3: Post-Synthetic Modification via Suzuki-
Miyaura Coupling
This protocol demonstrates the power of the iodine substituent by functionalizing a 6-

iodobenzoxazole derivative with an arylboronic acid.[1][14]

Reaction Setup: In a microwave vial or Schlenk tube, combine 2-phenyl-6-iodobenzoxazole

(from Protocol 1; 1.0 mmol, 321 mg), the desired arylboronic acid (1.2 mmol), and a base

such as potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg).
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Catalyst and Ligand: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 35 mg) or a

more advanced catalyst system like a palladium pre-catalyst (2 mol%).[14]

Solvent System: Add a degassed solvent mixture, typically 1,4-dioxane (4 mL) and water (1

mL).

Reaction Conditions: Seal the vessel and heat the mixture. For microwave synthesis, heat to

100-120 °C for 15-30 minutes.[15] For conventional heating, stir at 80-100 °C for 4-12 hours

under an inert atmosphere (e.g., Argon or Nitrogen).

Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting

material.

Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL). Wash with

water (2 x 10 mL) and brine (1 x 10 mL).

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by

column chromatography on silica gel to obtain the desired biaryl product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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